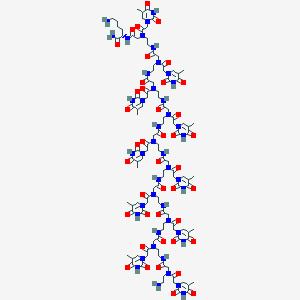
Peptide nucleic acid, T10-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptide nucleic acid, T10-lysine, also known as this compound, is a useful research compound. Its molecular formula is C116H155N43O41 and its molecular weight is 2807.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Polynucleotides - Oligonucleotides - Peptide Nucleic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Molecular Biology and Genetic Research
Antisense and Antigene Applications
T10-lysine has been utilized in antisense strategies to inhibit gene expression. It can bind specifically to complementary RNA sequences, preventing translation. For instance, studies have shown that T10-lysine can inhibit RNA polymerase III elongation in yeast, effectively blocking transcription of genes encoding tRNAs and small nuclear RNAs at nanomolar concentrations . This property makes it a valuable tool for studying gene function and regulation.
Gene Targeting
T10-lysine can also be employed as a gene-targeted drug. Its ability to form stable complexes with double-stranded DNA allows it to modulate gene expression effectively. Research indicates that PNAs can inhibit the activity of restriction enzymes when bound near their recognition sites, showcasing their potential for gene editing applications .
Therapeutic Applications
Cancer Treatment
The sequence-specific binding properties of T10-lysine make it a promising candidate for cancer therapies. By targeting oncogenes or other critical genes involved in tumorigenesis, T10-lysine could potentially reduce the expression of these genes, leading to decreased tumor growth. In vitro studies have demonstrated that PNAs can decrease mRNA levels of genes associated with fibro-proliferative disorders, indicating their therapeutic potential in treating conditions like fibrosis and cancer .
Antimicrobial Agents
T10-lysine has also been explored as an antimicrobial agent. Its ability to interact with bacterial RNA may lead to the development of novel antibiotics that specifically target bacterial gene expression without affecting human cells .
Diagnostic Applications
Molecular Imaging
The unique binding characteristics of T10-lysine enable its use in molecular imaging techniques. By conjugating T10-lysine with imaging agents, researchers can visualize specific nucleic acid sequences within cells or tissues. This application is particularly useful for diagnosing genetic disorders or infections at an early stage .
Detection of Nucleic Acids
T10-lysine can serve as a hybridization probe for detecting specific DNA or RNA sequences in diagnostic assays. Its high affinity for complementary strands enhances the sensitivity and specificity of these assays, making it a powerful tool in clinical diagnostics .
Case Studies
属性
CAS 编号 |
139166-85-1 |
|---|---|
分子式 |
C116H155N43O41 |
分子量 |
2807.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-aminoethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C116H155N43O41/c1-65-35-150(107(191)130-97(65)181)55-86(170)140(25-15-118)45-76(160)120-16-26-141(87(171)56-151-36-66(2)98(182)131-108(151)192)46-77(161)121-17-27-142(88(172)57-152-37-67(3)99(183)132-109(152)193)47-78(162)122-18-28-143(89(173)58-153-38-68(4)100(184)133-110(153)194)48-79(163)123-19-29-144(90(174)59-154-39-69(5)101(185)134-111(154)195)49-80(164)124-20-30-145(91(175)60-155-40-70(6)102(186)135-112(155)196)50-81(165)125-21-31-146(92(176)61-156-41-71(7)103(187)136-113(156)197)51-82(166)126-22-32-147(93(177)62-157-42-72(8)104(188)137-114(157)198)52-83(167)127-23-33-148(94(178)63-158-43-73(9)105(189)138-115(158)199)53-84(168)128-24-34-149(54-85(169)129-75(96(119)180)13-11-12-14-117)95(179)64-159-44-74(10)106(190)139-116(159)200/h35-44,75H,11-34,45-64,117-118H2,1-10H3,(H2,119,180)(H,120,160)(H,121,161)(H,122,162)(H,123,163)(H,124,164)(H,125,165)(H,126,166)(H,127,167)(H,128,168)(H,129,169)(H,130,181,191)(H,131,182,192)(H,132,183,193)(H,133,184,194)(H,134,185,195)(H,135,186,196)(H,136,187,197)(H,137,188,198)(H,138,189,199)(H,139,190,200)/t75-/m0/s1 |
InChI 键 |
LRSFXPLKCFQBGL-AREVDUJESA-N |
SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |
手性 SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |
Key on ui other cas no. |
139166-85-1 |
同义词 |
peptide nucleic acid, T10-lysine PNA H-T(10)-Lys(NH2) PNA T10Lys T10Lys |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















